molecular formula C13H15ClN2O3 B8272120 3-(3-chloropropyl)-6,7-dimethoxy-4(3H)-quinazolinone

3-(3-chloropropyl)-6,7-dimethoxy-4(3H)-quinazolinone

Cat. No. B8272120
M. Wt: 282.72 g/mol
InChI Key: UETXNYAJGSQJAA-UHFFFAOYSA-N
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Patent
US04134980

Procedure details

1-(6,7-Dimethoxy-4-(3H)-quinazolinone-3-yl)-3-chloro-propane was prepared analogous to Example 1 (a) by reaction of 6,7-dimethoxy-4(3H)-quinazolinone with 1-bromo-3-chloro-propane in dimethyl-formamide. Rf -value (chloroform/methanol = 19/1) : 0.75.
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][NH:7][C:6]2=[O:15].Br[CH2:17][CH2:18][CH2:19][Cl:20].C(Cl)(Cl)Cl.CO>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][N:7]([CH2:17][CH2:18][CH2:19][Cl:20])[C:6]2=[O:15] |f:2.3|

Inputs

Step One
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(NC=NC2=CC1OC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(N(C=NC2=CC1OC)CCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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